Bis-PEG3-sulfonic acid

説明

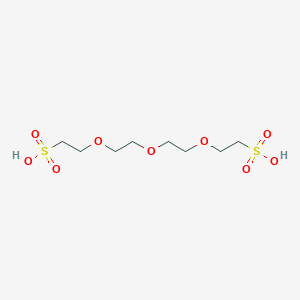

Bis-PEG3-sulfonic acid is a polyethylene glycol-based linker containing sulfonic acid moieties. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is widely used in various chemical and biological applications due to its ability to participate in esterification, halogenation, and displacement reactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bis-PEG3-sulfonic acid typically involves the reaction of polyethylene glycol with sulfonic acid derivativesThe reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent quality and efficiency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product.

Types of Reactions:

Esterification: this compound can undergo esterification reactions with alcohols, forming esters.

Halogenation: The compound can participate in halogenation reactions, where halogen atoms are introduced into the molecule.

Displacement: this compound can undergo displacement reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Catalysts: Common catalysts include sulfuric acid and hydrochloric acid.

Solvents: Reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.

Temperature: Reaction temperatures vary depending on the specific reaction but generally range from room temperature to 100°C.

Major Products: The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .

科学的研究の応用

Chemical Applications

Linker in Organic Synthesis:

Bis-PEG3-sulfonic acid serves as a versatile linker in the synthesis of complex organic molecules. Its sulfonic acid moieties enable participation in various chemical reactions, including esterification and halogenation, enhancing the reactivity of the compounds it is attached to .

Catalysis:

This compound has been employed as a catalyst in organic transformations. For instance, studies have demonstrated its effectiveness in solvent-free reactions, where it catalyzes the synthesis of diacetates from aromatic aldehydes . The biodegradable nature of this compound makes it an attractive option for green chemistry applications.

Biomedical Applications

Drug Delivery Systems:

In the biomedical field, this compound is utilized in drug delivery systems. Its hydrophilic properties enhance the solubility and bioavailability of therapeutic agents, allowing for more effective treatment options . The compound's ability to form stable conjugates with drugs facilitates targeted delivery to specific tissues or cells.

Bioconjugation:

The compound is also significant in bioconjugation processes, where it aids in the site-specific labeling and functionalization of biomolecules. This application is crucial for developing diagnostic tools and therapeutic agents that require precise targeting .

PROTAC Development:

this compound is recognized as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). These molecules link ligands for E3 ubiquitin ligases with target proteins, exploiting the ubiquitin-proteasome system to selectively degrade unwanted proteins within cells. This innovative approach holds promise for targeted cancer therapies and other diseases .

Material Science Applications

Polymer Chemistry:

In polymer science, this compound is incorporated into various polymers to enhance their properties. It increases hydrophilicity and provides specific functionalities that improve material performance in applications such as coatings and films .

Surface Modification:

The compound is also used for modifying surfaces of materials like metal oxides (e.g., silica and titanium dioxide) to enhance their hydrophilicity and improve interactions with other substances. This application is particularly relevant in fields like nanotechnology and materials engineering .

Environmental Applications

Water Treatment:

this compound has potential applications in environmental science, particularly in water treatment processes. It can be utilized to modify surfaces or create functionalized materials aimed at removing contaminants from water sources .

作用機序

The mechanism of action of Bis-PEG3-sulfonic acid involves its ability to form stable linkages with various molecules. The sulfonic acid groups can interact with different functional groups, facilitating the formation of stable complexes. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and stability of therapeutic agents.

類似化合物との比較

- Bis-PEG4-sulfonic acid

- Bis-PEG2-sulfonic acid

- Bis-PEG5-sulfonic acid

Comparison: Bis-PEG3-sulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to Bis-PEG2-sulfonic acid and Bis-PEG4-sulfonic acid, this compound offers better solubility and stability in aqueous media, making it more suitable for certain applications .

生物活性

Bis-PEG3-sulfonic acid, with the CAS number 255831-16-4, is a polyethylene glycol (PEG)-based linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound has gained attention for its role in targeted protein degradation, which is a promising approach in therapeutic development. The biological activity of this compound is closely tied to its function as a linker in PROTACs, which harness the ubiquitin-proteasome system to selectively degrade target proteins.

This compound exhibits several notable chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O₉S₂ |

| Molecular Weight | 322.35 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | -4.40 |

| Purity | ≥98% |

This compound is characterized by its two sulfonic acid groups and a PEG backbone, which enhances its solubility and biocompatibility, making it suitable for biological applications.

The primary mechanism by which this compound exerts its biological activity is through its incorporation into PROTACs. PROTACs consist of two distinct ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other targets the protein of interest. This dual targeting leads to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .

1. Synthesis and Application in PROTACs

A study highlighted the use of this compound in synthesizing various PROTACs that effectively targeted different proteins involved in cancer pathways. For instance, PROTACs developed with this linker demonstrated enhanced potency and selectivity in degrading oncogenic proteins compared to traditional small-molecule inhibitors .

2. In Vitro Studies

In vitro experiments have shown that PROTACs utilizing this compound can significantly reduce the levels of target proteins in cancer cell lines. One study reported a reduction of over 70% in target protein levels within 24 hours of treatment, demonstrating the effectiveness of this approach for potential therapeutic applications .

3. Synergistic Effects

Research has also explored the synergistic effects of this compound when used in combination with other therapeutic agents. For example, combining this compound with established chemotherapeutics has shown enhanced efficacy against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance .

特性

IUPAC Name |

2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。